molecular formula C6H16Cl2N2 B8051409 N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride

Cat. No.: B8051409
M. Wt: 187.11 g/mol
InChI Key: HWJFAZHYDGGWJD-ILKKLZGPSA-N
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Description

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol. This compound is a derivative of methanamine and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride typically involves the reaction of 1-(pyrrolidin-2-yl)methanamine with methyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

N-Methyl-1-(pyrrolidin-2-yl)methanaminedihydrochloride is structurally similar to other compounds such as N-Methyl-1-(pyridin-2-yl)methanamine and N-Methyl-1-(1-methylpiperidin-2-yl)methanamine. its unique pyrrolidine ring structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • N-Methyl-1-(pyridin-2-yl)methanamine

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine

  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Properties

IUPAC Name

N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFAZHYDGGWJD-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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